molecular formula C10H13I B8682721 2-iodo-1-isopropyl-3-methylbenzene

2-iodo-1-isopropyl-3-methylbenzene

Cat. No. B8682721
M. Wt: 260.11 g/mol
InChI Key: VCUPOCNNHSMRPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06229011B1

Procedure details

A 250 mL pressure bottle was charged with 2-(1-methylethyl)-6-methyliodobenzene (25.2 mmol, 6.55 g), Pd(OAc)2 (1.2 mmol, 280 mg) and dppp (1.2 mmol, 520 mg). Then, the flask was closed with a septumn and evacuated three times with argon. Then, acetonitrile (96 mL), triethylamine (188.7 mmol, 19.0 g, 26.25 mL) and water (19.1 mL) were added successively by the aid of syringe. Then, the rubber septum was replaced with teflon lined cap connected to a carbon monoxide source. The flask was now pressurized with carbon monoxide (40 psi) and the excess pressure was released. This process was repeated three times and finally the mixture was stirred for 5 min under 40 psi carbon monoxide pressure. The flask was then disconnected from the carbon monoxide cylinder and immersed in a preheated oil bath (83-85° C.). The reaction mixture turned black in 1 hr and was stirred for another 4 hr at this temperature. Then, the reaction mixture was cooled to room temperature, the pressure was released and the mixture was diluted with ether (200 mL) and 1.0N NaOH (10 mL). The acid was extracted into water (2×100 mL). The combined water extracts were neutralized with 1.0N HCl and the acid was extracted into ethyl acetate (2×100 mL). The combined organic extracts were washed with brine solution and dried over MgSO4. Filtration of the drying agent and removal of solvent under vacuum gave 2.8 g (62%) of a viscous yellow oil. HR MS: Obs. mass, 178.0996. Calcd. mass, 178.0994 (M+).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
280 mg
Type
catalyst
Reaction Step One
Name
Quantity
520 mg
Type
catalyst
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
26.25 mL
Type
reactant
Reaction Step Two
Name
Quantity
19.1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
200 mL
Type
reactant
Reaction Step Eight
Name
Quantity
10 mL
Type
solvent
Reaction Step Eight
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1I)[CH3:3].C(#N)C.C(N(CC)CC)C.[C]=[O:23].CC[O:26][CH2:27]C>[OH-].[Na+].CC([O-])=O.CC([O-])=O.[Pd+2].C1C=CC(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O>[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[C:27]([OH:26])=[O:23])([CH3:3])[CH3:1] |f:5.6,7.8.9,^3:21|

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
CC(C)C1=C(C(=CC=C1)C)I
Name
Quantity
280 mg
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]
Name
Quantity
520 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)P(CCCP(C=2C=CC=CC2)C=3C=CC=CC3)C=4C=CC=CC4
Step Two
Name
Quantity
96 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
26.25 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
19.1 mL
Type
solvent
Smiles
O
Step Three
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for another 4 hr at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then, the flask was closed with a septumn
CUSTOM
Type
CUSTOM
Details
evacuated three times with argon
CUSTOM
Type
CUSTOM
Details
lined cap
CUSTOM
Type
CUSTOM
Details
immersed in a preheated oil bath
CUSTOM
Type
CUSTOM
Details
(83-85° C.)
EXTRACTION
Type
EXTRACTION
Details
The acid was extracted into water (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the acid was extracted into ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
Filtration of the drying agent and removal of solvent under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=C(C(=O)O)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.